
Protein kinase inhibitor 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein kinase inhibitor 5 is a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function. The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein. Protein kinase inhibitors are used to treat diseases due to hyperactive protein kinases, including mutant or overexpressed kinases in cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, pyrrolopyrazine derivatives are synthesized through a series of reactions involving cyclization and functional group modifications . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of protein kinase inhibitors involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent product quality, and implementing purification processes. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
化学反応の分析
Types of Reactions
Protein kinase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific protein kinase inhibitor and the reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogs.
科学的研究の応用
Protein kinase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study kinase activity and signaling pathways.
Biology: Employed in research to understand cellular processes regulated by kinases.
Medicine: Used in the treatment of diseases such as cancer, where they inhibit overactive kinases.
Industry: Applied in the development of new therapeutic agents and diagnostic tools.
作用機序
Protein kinase inhibitors exert their effects by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can block signaling pathways that are essential for cell proliferation and survival. The molecular targets and pathways involved include various kinases such as tyrosine kinases, serine/threonine kinases, and dual-specificity kinases .
類似化合物との比較
Protein kinase inhibitor 5 can be compared with other similar compounds, such as:
Dasatinib: Inhibits multiple tyrosine kinases and is used in the treatment of chronic myelogenous leukemia.
Erlotinib: Targets the epidermal growth factor receptor (EGFR) and is used in non-small cell lung cancer.
Imatinib: Inhibits the Bcr-Abl kinase and is used in chronic myelogenous leukemia.
This compound is unique in its specific target profile and its ability to modulate distinct signaling pathways, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C29H31F2N7O |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31F2N7O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39)/t26-/m1/s1 |
InChIキー |
RUNUMABDVCXWMO-AREMUKBSSA-N |
異性体SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F |
正規SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


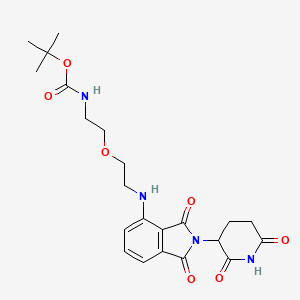
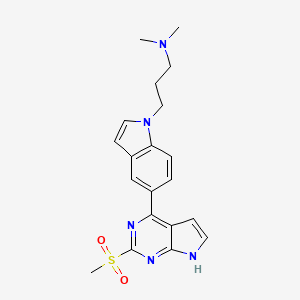

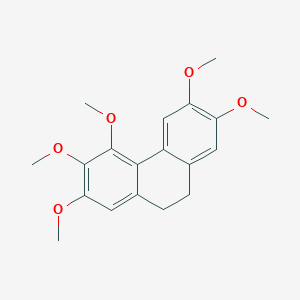
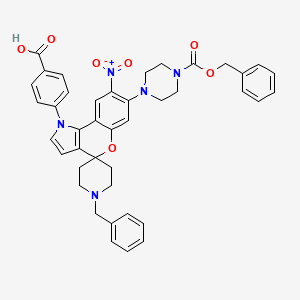

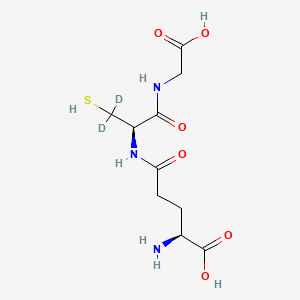
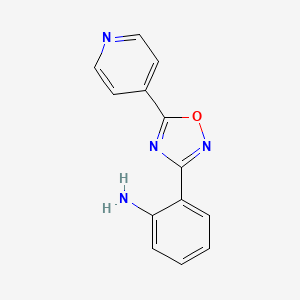

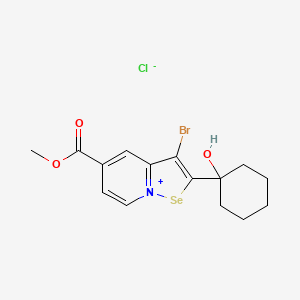



![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
